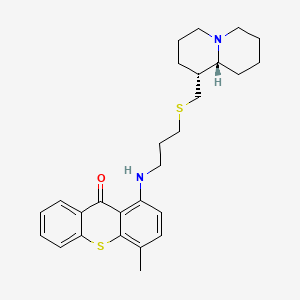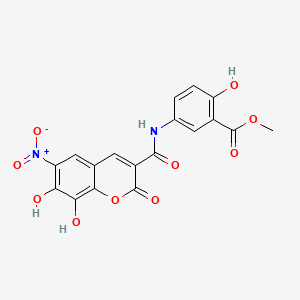
HIV-1 integrase inhibitor 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 integrase inhibitor 9 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome, a vital step in the replication cycle of the human immunodeficiency virus (HIV). By blocking this process, HIV-1 integrase inhibitors prevent the virus from establishing a permanent infection in the host cells, making them a critical component of antiretroviral therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitor 9 typically involves the incorporation of a diketo acid moiety, which is essential for its inhibitory activity. The synthetic route often starts with commercially available methyl isonipecotate, which undergoes a series of reactions including palladium-catalyzed α-arylation, saponification, and coupling sequences to install the necessary functional groups .
Industrial Production Methods: Industrial production of HIV-1 integrase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: HIV-1 integrase inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions, particularly at the aryl groups, can lead to the formation of analogs with different pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic profiles.
Wissenschaftliche Forschungsanwendungen
HIV-1 integrase inhibitor 9 has several scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationship of integrase inhibitors.
Biology: The compound is used in research to understand the mechanisms of HIV integration and replication.
Medicine: It is a critical component of antiretroviral therapy, helping to manage HIV infection and prevent the progression to acquired immunodeficiency syndrome (AIDS).
Industry: The compound is used in the pharmaceutical industry for the development of new antiretroviral drugs and formulations.
Wirkmechanismus
HIV-1 integrase inhibitor 9 exerts its effects by binding to the active site of the HIV-1 integrase enzyme. This binding prevents the strand transfer step of the viral DNA integration process, thereby blocking the integration of the viral genome into the host cell DNA . The compound interacts with the viral integrase enzyme and the host cell protein LEDGF/p75, which tethers the preintegration complex to the host chromatin .
Vergleich Mit ähnlichen Verbindungen
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV-1 integrase inhibitor 9 is unique in its chemical structure and binding affinity compared to other integrase inhibitors. While compounds like raltegravir and elvitegravir were among the first-generation inhibitors, newer compounds such as dolutegravir and bictegravir offer improved pharmacokinetic properties and higher genetic barriers to resistance . This compound, with its novel scaffold, provides a promising platform for the development of potent antiviral agents to complement current HIV-1 therapies .
Eigenschaften
Molekularformel |
C18H12N2O10 |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
methyl 5-[(7,8-dihydroxy-6-nitro-2-oxochromene-3-carbonyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C18H12N2O10/c1-29-17(25)9-6-8(2-3-12(9)21)19-16(24)10-4-7-5-11(20(27)28)13(22)14(23)15(7)30-18(10)26/h2-6,21-23H,1H3,(H,19,24) |
InChI-Schlüssel |
YUHMHFTUCNXBEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC(=C(C(=C3OC2=O)O)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)

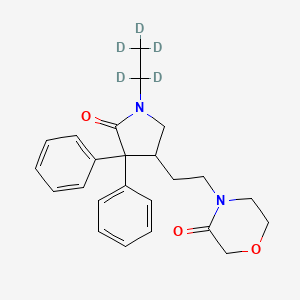
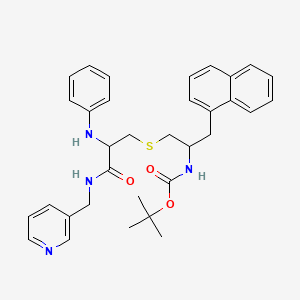
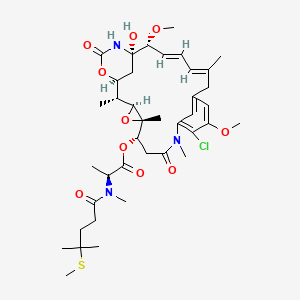


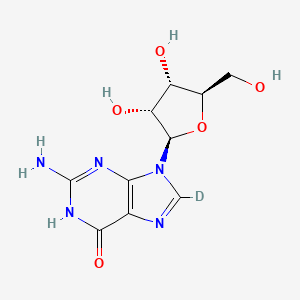
![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)
![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)

![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
